Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-carboxylate hydrochloride
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Overview
Description
Ethyl 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-6’-carboxylate hydrochloride is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement, where a cyclopropane ring is fused to an isoquinoline moiety. Such structures are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-6’-carboxylate hydrochloride typically involves multiple steps. One common method includes the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and intermediates .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-6’-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Ethyl 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-6’-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antifungal, antibacterial, and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action for ethyl 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-6’-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclopropane-1,2’-steroids]: Known for their biological activities, including diuretic and antiandrogenic properties.
Spiro[cyclopropane-1,9’-fluorene]: Synthesized via the Corey–Chaykovsky reaction and used in various chemical applications.
Spiro[cyclopropane-1,2’-[2H]indol]-3’(1’H)-one: Studied for its stability and reactivity in different chemical environments.
Uniqueness
Ethyl 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-6’-carboxylate hydrochloride is unique due to its specific spirocyclic structure and the presence of both cyclopropane and isoquinoline rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C14H18ClNO2 |
---|---|
Molecular Weight |
267.75 g/mol |
IUPAC Name |
ethyl spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane]-6-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H17NO2.ClH/c1-2-17-13(16)10-3-4-11-8-15-9-14(5-6-14)12(11)7-10;/h3-4,7,15H,2,5-6,8-9H2,1H3;1H |
InChI Key |
GPFXXQLUNBDHAD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(CNCC23CC3)C=C1.Cl |
Origin of Product |
United States |
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